molecular formula C22H18N2O3S2 B2557246 N-(1-benzothiophen-5-yl)-3-(4-methylbenzenesulfonamido)benzamide CAS No. 898421-93-7

N-(1-benzothiophen-5-yl)-3-(4-methylbenzenesulfonamido)benzamide

Cat. No. B2557246
CAS RN: 898421-93-7
M. Wt: 422.52
InChI Key: DUYRLYGKHLYQAJ-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-3-(4-methylbenzenesulfonamido)benzamide, also known as BVT.5182, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies, and researchers are now exploring its mechanism of action and potential therapeutic uses.

Scientific Research Applications

Anticancer Activity

The design and synthesis of benzamide derivatives have been a focus in anticancer research. A study by Ravinaik et al. (2021) reported the synthesis of benzamide derivatives showing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to exhibit higher activity than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antibacterial and Anti-Enzymatic Activity

Abbasi et al. (2015) described the synthesis of N-alkyl/aralkyl benzene sulfonamides with potent antibacterial and moderate to weak enzyme inhibition capabilities. These derivatives were structurally elucidated and screened against various bacterial strains and enzymes, indicating their potential as antibacterial agents (Abbasi et al., 2015).

Diuretic Activity

A series of biphenyl benzothiazole-2-carboxamide derivatives synthesized by Yar and Ansari (2009) were evaluated for their in vivo diuretic activity. Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as a promising candidate, highlighting the potential application of such compounds in diuretic therapy (Yar & Ansari, 2009).

Lipoxygenase Inhibition and Antibacterial Activity

Research by Abbasi et al. (2017) aimed to synthesize new sulfonamides with a 1,4-benzodioxin ring, showing significant antibacterial potential and inhibitory action against Lipoxygenase, suggesting their utility in treating inflammatory diseases and as antibacterial agents (Abbasi et al., 2017).

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-15-5-8-20(9-6-15)29(26,27)24-19-4-2-3-17(14-19)22(25)23-18-7-10-21-16(13-18)11-12-28-21/h2-14,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYRLYGKHLYQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[b]thiophen-5-yl)-3-(4-methylphenylsulfonamido)benzamide

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